molecular formula C6H4Cl2N4 B183372 2,6-dichloro-9-methyl-9H-purine CAS No. 2382-10-7

2,6-dichloro-9-methyl-9H-purine

Cat. No. B183372
CAS RN: 2382-10-7
M. Wt: 203.03 g/mol
InChI Key: HWMJNDVUIMQFEW-UHFFFAOYSA-N
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Description

2,6-Dichloro-9-methyl-9H-purine is a chemical compound that acts as a reagent in the synthesis of highly selective inhibitors of PI3K-δ used in the treatment of inflammatory diseases such as leukocyte-related illnesses .


Molecular Structure Analysis

The molecular formula of 2,6-dichloro-9-methyl-9H-purine is C6H4Cl2N4. The InChI code is 1S/C6H4Cl2N4/c1-12-2-9-3-4 (7)10-6 (8)11-5 (3)12/h2H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-dichloro-9-methyl-9H-purine include a molecular weight of 203.03, and an InChI code of 1S/C6H4Cl2N4/c1-12-2-9-3-4 (7)10-6 (8)11-5 (3)12/h2H,1H3 .

Scientific Research Applications

  • Synthesis and Biological Activity : 2,6-dichloro-9-methyl-9H-purine has been used in the synthesis of compounds with biological activity. For instance, its reaction with 2,6-difluorobenzyl alcohol yielded products with potential as phosphodiesterase inhibitors (Kozai & Maruyama, 1999).

  • Anticonvulsant Agents : Derivatives of 2,6-dichloro-9-methyl-9H-purine have been synthesized and evaluated for their anticonvulsant properties, representing a new class of compounds for seizure control (Kelley et al., 1988).

  • Radiolabelled Precursors : It has been used in the synthesis of radiolabelled precursors for 14C-nucleosides, playing a significant role in drug development and pharmacological studies (Valsborg et al., 1995).

  • Antirhinovirus Activity : Some derivatives, such as 9-benzyl-6-(dimethylamino)-9H-purines, have shown activity against rhinoviruses, suggesting potential in antiviral therapies (Kelley et al., 1988).

  • Antimicrobial and Antiprotozoal Activity : Modifications of 2,6-dichloro-9-methyl-9H-purine have yielded compounds with promising antimicrobial and antiprotozoal properties, showing potential in the treatment of infections (Roggen et al., 2011).

  • Antituberculosis Potential : Certain derivatives exhibited high activity against Mycobacterium tuberculosis, highlighting their potential as antituberculosis drugs (Bakkestuen et al., 2005).

  • Chemical Reactions and Catalysis : The compound has been involved in studies focusing on chemical reactions and catalysis, contributing to the development of new synthetic methods (Tumma et al., 2010).

  • Antimalarial Agents : In silico studies and synthesis of 2,6-dichloro-9-methyl-9H-purine analogues have shown potential as antimalarial agents, addressing drug resistance issues in malaria treatment (Verma et al., 2022).

Safety And Hazards

Conditions to avoid for 2,6-dichloro-9-methyl-9H-purine include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen chloride .

properties

IUPAC Name

2,6-dichloro-9-methylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMJNDVUIMQFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364849
Record name 2,6-dichloro-9-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-9-methyl-9H-purine

CAS RN

2382-10-7
Record name 2,6-dichloro-9-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-9-methyl-9h-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium hydride (60% in mineral oil, 2.53 g, 63.5 mmol) was added to an ice-cooled solution of 2,6-dichloropurine (10.0 g, 52.9 mmol) in tetrahydrofuran (75 mL) and the mixture was stirred for 30 min. Methyl iodide (3.29 mL, 52.9 mmol) was added drop-wise and the reaction mixture was stirred over night. Water was added and the aqueous phase was extracted twice with ethyl acetate. The combined organic phases were dried over magnesium sulphate, filtered and concentrated in vacuo. Dichloromethane was added and undissolved material was collected by filtration. The crystalline compound turned out to be 2,6-dichloro-7-methyl-7H-purine (1.19 g, 11%) The filtrate was concentrated in vacuo and purified by flash chromatography (ethyl acetate/hepatane) to give 2,6-dichloro-9-methyl-9H-purine (3.0 g, 28%).
Quantity
2.53 g
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reactant
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10 g
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75 mL
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3.29 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a manner similar to Preparation A, 9.52 g of 2,6-dichloropurine, 7.65 g of potassium carbonate and 7.86 g of methyl iodide in 65 ml of dimethylsulfoxide gave 1.54 g of 2,6-dichloro-7-methylpurine and 4.7 g of 2,6-dichloro-9-methylpurine.
Quantity
9.52 g
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reactant
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7.65 g
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7.86 g
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65 mL
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Synthesis routes and methods IV

Procedure details

To a cold solution of 2,6-Dichloro-7H-purine (1 g, 5.29 mmol) in DMF (5 mL) was added 60% NaH (233 mg, 5.8 mmol) under N2. After stirring for 10 min, MeI (910 μL) was added, the reaction mixture was stirred for 30 min at this temperature and then overnight at room temperature, concentrated and co-evaporated with H2O to dryness. The residue was suspended in 2 mL cold water and filtered to the give crude mixture of 7A and 8A in about 1:1 ratio.
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1 g
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233 mg
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5 mL
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910 μL
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7A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Roggen, LL Gundersen - 2008 - Wiley Online Library
N‐Methoxy‐9‐methyl‐9H‐purin‐6‐amines, carrying various substituents in the 2 positions, were synthesized by the N‐methylation of known 6‐chloropurines, followed by a …
YY Yang, WL Wang, XT Hu, X Chen, Y Ni, YH Lei… - Bioorganic …, 2023 - Elsevier
The mammalian target of rapamycin (mTOR) has been proved to be an effective target for cancer therapy. Two kinds of mTOR inhibitors, the rapalogs and mTOR kinase inhibitors (…
Number of citations: 1 www.sciencedirect.com
Y Guo, Y Zou, Y Chen, D Deng, Z Zhang, K Liu… - Bioorganic …, 2023 - Elsevier
Based on the pharmacological synergy of JAK2 and BRD4 in the NF-κB pathway and positive therapeutic effect of combination of JAK2 and BRD4 inhibitors in treating MPN and …
Number of citations: 1 www.sciencedirect.com
E Barbosa da Silva, DA Rocha, IS Fortes… - Journal of Medicinal …, 2021 - ACS Publications
The cysteine proteases, cruzain and TbrCATL (rhodesain), are therapeutic targets for Chagas disease and Human African Trypanosomiasis, respectively. Among the known inhibitors …
Number of citations: 20 pubs.acs.org
Y Li, RK Bedi, F Nai, V von Roten, A Dolbois… - European Journal of …, 2022 - Elsevier
We report new chemical entities for disrupting the interactions between N6-methyladenosine (m 6 A) mRNA and its reader YT521-B homology-domain-containing protein 1 (YTHDC1). …
Number of citations: 4 www.sciencedirect.com
A Sebris, K Traskovskis, I Novosjolova… - Key Engineering …, 2021 - Trans Tech Publ
Electron donating phenoxazine and phenothiazine groups were introduced in an electron deficient purine structure through a benzene ring bridge to facilitate thermally activated …
Number of citations: 1 www.scientific.net
DA Rocha - 2022 - lume.ufrgs.br
A Doença de Chagas e a Tripanossomíase Africana (HAT) são doenças negligenciadas, cujos agentes etiológicos são Trypanosoma cruzi e Trypanosoma brucei, respectivamente. Um …
Number of citations: 0 www.lume.ufrgs.br

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